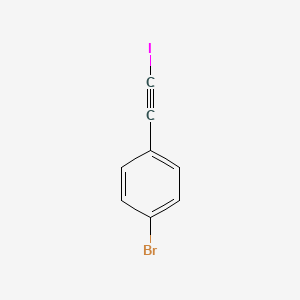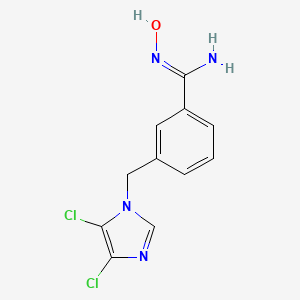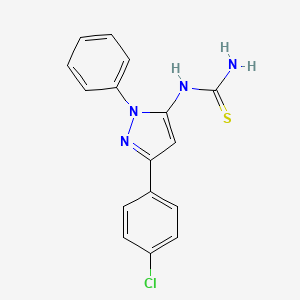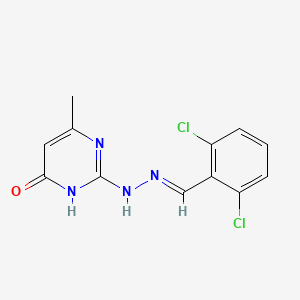
5-Bromo-2-(ethylthio)-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(ethylthio)-3-methylpyridine, AldrichCPR, is a heterocyclic organic compound with the molecular formula C8H10BrNS. This compound is characterized by a bromine atom at the 5th position, an ethylthio group at the 2nd position, and a methyl group at the 3rd position on the pyridine ring. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(ethylthio)-3-methylpyridine typically involves the bromination of 2-(ethylthio)-3-methylpyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often include maintaining the temperature at room temperature to slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
5-Bromo-2-(ethylthio)-3-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the ethylthio group to an ethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Substitution Reactions: Formation of 5-substituted-2-(ethylthio)-3-methylpyridine derivatives.
Oxidation Reactions: Formation of 5-Bromo-2-(ethylsulfinyl)-3-methylpyridine or 5-Bromo-2-(ethylsulfonyl)-3-methylpyridine.
Reduction Reactions: Formation of 2-(ethylthio)-3-methylpyridine or 5-Bromo-2-(ethyl)-3-methylpyridine.
科学的研究の応用
5-Bromo-2-(ethylthio)-3-methylpyridine is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Bromo-2-(ethylthio)-3-methylpyridine involves its interaction with specific molecular targets and pathways. The bromine atom and ethylthio group contribute to its reactivity and ability to form covalent bonds with target molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
5-Bromo-2-(ethylthio)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
5-Bromo-2-(methylthio)-3-methylpyridine: Similar structure but with a methylthio group instead of an ethylthio group.
2-(Ethylthio)-3-methylpyridine: Lacks the bromine atom at the 5th position.
Uniqueness
5-Bromo-2-(ethylthio)-3-methylpyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the ethylthio group contributes to its potential biological activities.
特性
分子式 |
C8H10BrNS |
|---|---|
分子量 |
232.14 g/mol |
IUPAC名 |
5-bromo-2-ethylsulfanyl-3-methylpyridine |
InChI |
InChI=1S/C8H10BrNS/c1-3-11-8-6(2)4-7(9)5-10-8/h4-5H,3H2,1-2H3 |
InChIキー |
WFSJBQFQPCFNHI-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NC=C(C=C1C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12047233.png)





![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-propyl-[1,3,4]thiadiazol-2-yl)-amide](/img/structure/B12047252.png)




